1-Aminoazetidin-3-ol
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Overview
Description
Synthesis Analysis
The synthetic chemistry of azetidine constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable .Molecular Structure Analysis
The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals . Nearly all of these structures have been determined by single-crystal X-ray diffraction (SC-XRD) analysis .Chemical Reactions Analysis
The physical model is adjusted to reflect the chemical reactivity and can describe processes such as irreversible reactions, dimerisation, and disproportionation .Physical and Chemical Properties Analysis
Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . The physical and chemical properties of 1-Aminoazetidin-3-ol are not explicitly mentioned in the search results.Scientific Research Applications
Chemical Synthesis and Drug Development
1-Aminoazetidin-3-ol derivatives are actively researched in the context of drug development and chemical synthesis. For instance, research has explored the synthesis of 3-aminoazetidine derivatives as potential broad-spectrum antidepressants. These derivatives have been examined for their inhibitory reuptake activities against neurotransmitters and identified as candidates for further studies in the context of depression treatment (Han et al., 2014). Additionally, this compound has been utilized in synthesizing medicinal intermediates, highlighting its significance in the field of medicinal chemistry and drug synthesis (Yang, 2009).
Inhibitor Development
The compound has been investigated for its potential in developing inhibitors. For instance, studies have focused on α-amino-β-lactam carbamic acid ester as potent inhibitors, with specific interest in treating conditions like pain and inflammation (Nuzzi et al., 2016). Another research avenue involves the synthesis of N-protected alkyl 3-aminoazetidine-2-carboxylic esters, showcasing the compound's versatility in developing biologically relevant molecules (Kiss et al., 2007).
Antibacterial Applications
The exploration of this compound derivatives in antibacterial applications is evident in studies that discuss the synthesis of novel azetidinone derivatives, including 1, 2, 4-triazole for anti-tubercular activity. These studies underscore the compound's potential in addressing bacterial resistance and developing new antibacterial agents (Thomas et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that azetidines, a class of compounds to which 1-aminoazetidin-3-ol belongs, are known to have various applications in medicinal chemistry .
Mode of Action
Azetidines, in general, are known for their reactivity and versatility as heterocyclic synthons . They can participate in various chemical reactions, which could potentially influence their interaction with biological targets.
Biochemical Pathways
Azetidines are known to be useful in the synthesis of polyamines, which play crucial roles in various biological processes .
Result of Action
The versatility of azetidines in chemical reactions suggests that they could potentially have diverse effects at the molecular and cellular levels .
Action Environment
It’s important to note that factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .
Properties
IUPAC Name |
1-aminoazetidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c4-5-1-3(6)2-5/h3,6H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLXRRPEDWDDQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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